Methyl imidazo[1,2-A]pyrimidine-7-carboxylate
CAS No.: 375857-87-7
Cat. No.: VC3006084
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 375857-87-7 |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | methyl imidazo[1,2-a]pyrimidine-7-carboxylate |
| Standard InChI | InChI=1S/C8H7N3O2/c1-13-7(12)6-2-4-11-5-3-9-8(11)10-6/h2-5H,1H3 |
| Standard InChI Key | SWXLYVRMAFZYTP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC2=NC=CN2C=C1 |
| Canonical SMILES | COC(=O)C1=NC2=NC=CN2C=C1 |
Introduction
Chemical Identity and Properties
Methyl imidazo[1,2-A]pyrimidine-7-carboxylate is characterized by a bicyclic structure consisting of fused imidazole and pyrimidine rings with a methyl carboxylate functional group at the 7-position. This arrangement contributes to its chemical reactivity and biological significance.
Basic Chemical Information
The compound can be identified through several key parameters as presented in Table 1:
| Property | Value |
|---|---|
| CAS Number | 375857-87-7 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | Methyl imidazo[1,2-a]pyrimidine-7-carboxylate |
| SMILES Notation | O=C(C1=NC2=NC=CN2C=C1)OC |
| InChIKey | SWXLYVRMAFZYTP-UHFFFAOYSA-N |
Table 1: Chemical identification parameters for methyl imidazo[1,2-A]pyrimidine-7-carboxylate
The compound exists primarily as a solid at room temperature and exhibits notable stability under standard laboratory conditions. The presence of the fused heterocyclic system confers specific electronic properties that influence its reactivity patterns and potential for interaction with biological targets.
Structural Features
The core structure of methyl imidazo[1,2-A]pyrimidine-7-carboxylate consists of:
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A fused bicyclic system with imidazole and pyrimidine rings
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Three nitrogen atoms (two in the pyrimidine ring, one in the imidazole ring)
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A methyl carboxylate group (-COOCH₃) at the 7-position
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An extended π-electron system contributing to aromaticity
This arrangement creates a relatively planar molecule with specific electronic distribution patterns that contribute to its binding capabilities with biological targets .
Alternative Names and Related Compounds
The compound is also known by several synonyms:
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Imidazo[1,2-a]pyrimidine-7-carboxylic acid methyl ester
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SCHEMBL6222905 (database identifier)
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METHYL IMIDAZO[1,2-A]PYRIMIDINE-7-CARBOXYLATE (systematic name)
It is important to distinguish this compound from its structural relatives, such as methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS: 86718-01-6), which features a pyridine ring instead of a pyrimidine ring, resulting in different chemical properties and biological activities .
Synthesis Methodologies
The synthesis of methyl imidazo[1,2-A]pyrimidine-7-carboxylate can be achieved through various routes, with recent advances focusing on regio-selective and efficient methods.
Classical Synthetic Routes
Traditional synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves the reaction between 2-aminopyrimidines and α-haloketones or α-haloesters. For the 7-carboxylate derivative, appropriate precursors with carboxylate functionality are employed to ensure the correct positioning of the methyl carboxylate group in the final product.
Regio-selective Synthesis
Recent patent literature describes methods for regio-selective synthesis of imidazo[1,2-a]pyrimidines that can be applied to produce methyl imidazo[1,2-A]pyrimidine-7-carboxylate with improved control over substitution patterns. These methods typically involve:
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Coupling of specifically functionalized pyrimidine precursors with appropriate reactants
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Controlled cyclization conditions to ensure proper orientation of the carboxylate group
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Optimization of reaction parameters to maximize yield and purity
The development of these regio-selective methods has significantly improved the accessibility of methyl imidazo[1,2-A]pyrimidine-7-carboxylate for research purposes.
Hydrolysis and Derivative Formation
Methyl imidazo[1,2-A]pyrimidine-7-carboxylate can serve as a precursor for the synthesis of other valuable derivatives. For example, hydrolysis of the methyl ester under acidic conditions can yield imidazo[1,2-a]pyrimidine-7-carboxylic acid, which serves as an intermediate for further functionalization through amide formation and other transformations .
A general hydrolysis reaction can be represented as:
Methyl imidazo[1,2-A]pyrimidine-7-carboxylate + HCl/H₂O → Imidazo[1,2-a]pyrimidine-7-carboxylic acid + Methanol
This reaction typically proceeds under conditions such as aqueous HCl at 50°C for extended periods (e.g., 64 hours), resulting in high yields of the carboxylic acid product .
Biological Activities and Applications
While specific biological activity data for methyl imidazo[1,2-A]pyrimidine-7-carboxylate itself is limited in the available literature, extensive research on structurally related imidazopyrimidine derivatives provides valuable insights into potential applications.
Antimicrobial Properties
Compounds containing the imidazo[1,2-a]pyrimidine scaffold have demonstrated significant antimicrobial activities. Studies on structurally related compounds have shown efficacy against various bacterial strains, including drug-resistant pathogens.
Anti-tuberculosis Activity
Research on imidazo[1,2-a]pyridine-3-carboxamides, which share structural similarities with our compound of interest, has revealed notable activity against Mycobacterium tuberculosis. Some derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria, surpassing the potency of certain clinical candidates by nearly 10-fold .
This suggests that methyl imidazo[1,2-A]pyrimidine-7-carboxylate could serve as a valuable starting point for developing novel anti-tuberculosis agents, particularly through modification of the carboxylate group to form amide derivatives.
| Activity Type | Target | Typical Potency Range | Key Structural Features |
|---|---|---|---|
| Antibacterial | Gram-positive bacteria | MIC: 46.9-93.7 μg/mL | Substitution at 2,3-positions |
| Anti-tuberculosis | M. tuberculosis H37Rv | MIC: 0.006-1.0 μM | Carboxamide functionality |
| Antiviral | SARS-CoV-2 components | Variable (early research) | Schiff base derivatives |
Table 2: Comparative biological activities of imidazo[1,2-a]pyrimidine derivatives
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for optimizing the properties of methyl imidazo[1,2-A]pyrimidine-7-carboxylate derivatives.
Effect of Core Structure Variation
The basic imidazo[1,2-a]pyrimidine scaffold provides a rigid framework that positions substituents in specific spatial orientations for optimal interaction with biological targets. The nitrogen atoms in the heterocyclic system serve as hydrogen bond acceptors, which can be crucial for binding to protein targets.
A comparison between methyl imidazo[1,2-A]pyrimidine-7-carboxylate and the related pyridine analog reveals important structural differences that influence their properties:
| Feature | Methyl imidazo[1,2-A]pyrimidine-7-carboxylate | Methyl imidazo[1,2-a]pyridine-7-carboxylate |
|---|---|---|
| Core Structure | Imidazopyrimidine | Imidazopyridine |
| Number of Ring Nitrogens | 3 | 2 |
| Molecular Weight | 177.16 g/mol | 176.17 g/mol |
| Electronic Properties | More electron-deficient ring system | Less electron-deficient ring system |
| InChIKey | SWXLYVRMAFZYTP-UHFFFAOYSA-N | KYHRVKMXYXBEQN-UHFFFAOYSA-N |
Table 3: Comparison of structural features between methyl imidazo[1,2-A]pyrimidine-7-carboxylate and its pyridine analog
Importance of the Carboxylate Group
The methyl carboxylate group at the 7-position serves several important functions:
Modification of the ester group, such as conversion to amides or bioisosteric replacements, has been shown to significantly alter the biological activity profile of related compounds .
Current Research Directions
Research on methyl imidazo[1,2-A]pyrimidine-7-carboxylate and related derivatives continues to expand across multiple therapeutic areas.
Medicinal Chemistry Applications
Current medicinal chemistry research involving imidazo[1,2-a]pyrimidine derivatives focuses on several key areas:
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Development of novel derivatives through strategic modification of the core scaffold
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Exploration of structure-activity relationships to optimize potency and selectivity
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Investigation of pharmacokinetic properties and in vivo efficacy
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Application of computational modeling to predict binding interactions with biological targets
Synthetic Method Development
Ongoing research aims to develop more efficient and environmentally friendly methods for synthesizing methyl imidazo[1,2-A]pyrimidine-7-carboxylate and its derivatives. Areas of focus include:
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Catalytic methods that enable more selective functionalization
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One-pot synthetic procedures that reduce the number of isolation and purification steps
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Green chemistry approaches that minimize waste generation and use of hazardous reagents
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Scale-up strategies for producing larger quantities of these compounds for advanced studies
Emerging Therapeutic Applications
Recent studies suggest potential new therapeutic applications for imidazo[1,2-a]pyrimidine derivatives:
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As dual inhibitors for SARS-CoV-2 cell entry through targeting of both human receptors and viral proteins
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For addressing drug-resistant tuberculosis through novel mechanisms of action
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As modulators of specific signaling pathways implicated in cancer progression
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For treating other infectious diseases with high unmet medical needs
Analytical and Characterization Methods
The characterization of methyl imidazo[1,2-A]pyrimidine-7-carboxylate typically involves multiple complementary techniques to confirm its identity, purity, and structural features.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of the compound. Typical chemical shift patterns include:
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¹H NMR signals for aromatic protons in the heterocyclic system (δ 7.5-9.0 ppm)
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Methyl ester protons (δ 3.8-4.0 ppm)
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Characteristic coupling patterns reflecting the connectivity within the bicyclic system
Mass spectrometry typically shows a molecular ion peak at m/z 177 (M+), corresponding to the molecular weight of the compound, with fragmentation patterns characteristic of the imidazopyrimidine scaffold.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for purity assessment and separation of methyl imidazo[1,2-A]pyrimidine-7-carboxylate from reaction mixtures or related compounds. These methods can be optimized based on the compound's polarity and other physicochemical properties.
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